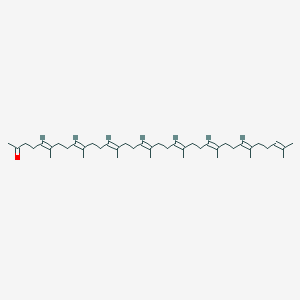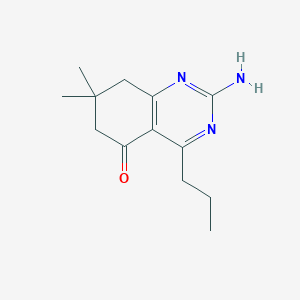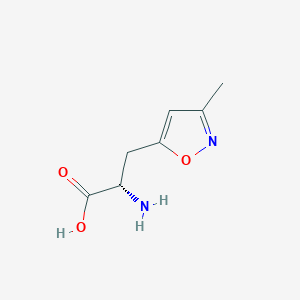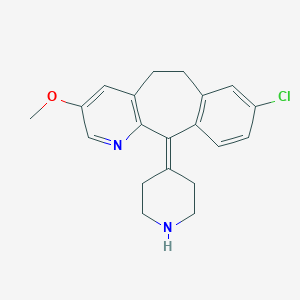
1-(1H-indol-3-yl)ethanol
Overview
Description
1-(1H-indol-3-yl)ethanol is an organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature, particularly in alkaloids and plant hormones. The structure of this compound consists of an indole ring attached to an ethanol group at the third position of the indole ring. This compound is known for its diverse biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-indol-3-yl)ethanol can be synthesized through several methods. One common method involves the reduction of indole-3-acetaldehyde using sodium borohydride in methanol. The reaction typically proceeds at room temperature and yields this compound as the primary product.
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of indole-3-acetaldehyde using a palladium catalyst. This method is advantageous due to its high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-indol-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-3-acetaldehyde or indole-3-acetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield indole-3-ethanol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halogenating agents for halogen substitution reactions.
Major Products:
Oxidation: Indole-3-acetaldehyde, indole-3-acetic acid.
Reduction: Indole-3-ethanol.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
1-(1H-indol-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its role in plant growth and development, particularly in the synthesis of plant hormones like indole-3-acetic acid.
Medicine: Research has shown that this compound exhibits potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals due to its biological activity.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)ethanol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It influences pathways related to cell growth, apoptosis, and inflammation. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation.
Comparison with Similar Compounds
1-(1H-indol-3-yl)ethanol can be compared with other similar compounds such as:
Indole-3-acetic acid: A plant hormone that plays a crucial role in plant growth and development.
Indole-3-acetaldehyde: An intermediate in the biosynthesis of indole-3-acetic acid.
Indole-3-ethanol: A reduced form of this compound with similar biological activities.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to act as a precursor for the synthesis of other biologically active indole derivatives further enhances its significance in scientific research.
Properties
IUPAC Name |
1-(1H-indol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7(12)9-6-11-10-5-3-2-4-8(9)10/h2-7,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVJRCGECUWUJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452482 | |
| Record name | INDOLE-3-METHYLCARBINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103205-15-8 | |
| Record name | INDOLE-3-METHYLCARBINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


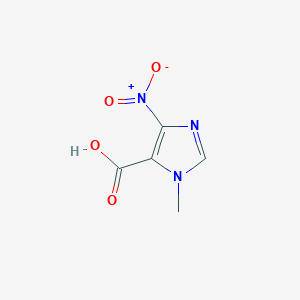
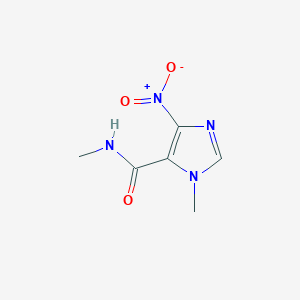
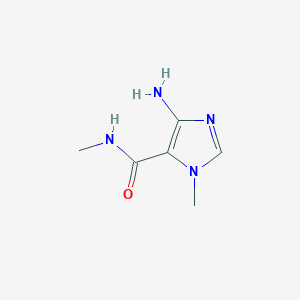
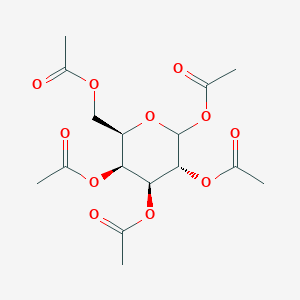
![2-Methyl-2-azaspiro[4.5]decane-1,3-dithione](/img/structure/B20743.png)
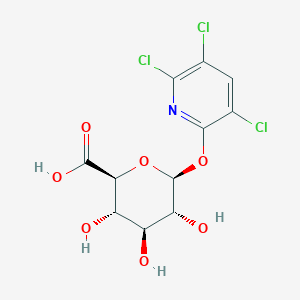
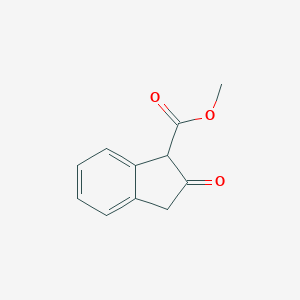
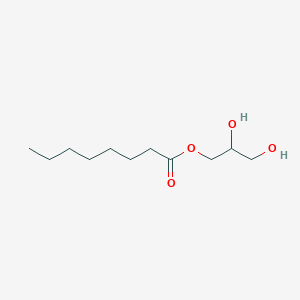
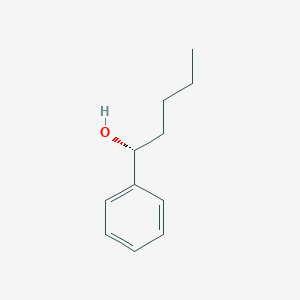
![3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B20759.png)
